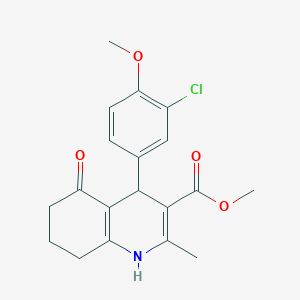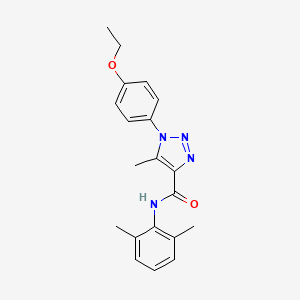
1-(4-fluorobenzyl)-N-phenyl-4-piperidinecarboxamide
Übersicht
Beschreibung
1-(4-fluorobenzyl)-N-phenyl-4-piperidinecarboxamide, also known as 4F-Phenibut, is a phenibut derivative that has gained attention in the scientific community due to its potential as a cognitive enhancer and anxiolytic agent. This compound is structurally similar to phenibut, a GABAergic compound that is commonly used as a nootropic and anti-anxiety medication. However, 4F-Phenibut has been shown to have greater potency and selectivity than phenibut, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 1-(4-fluorobenzyl)-N-phenyl-4-piperidinecarboxamide is not fully understood, but it is thought to act primarily as a GABA agonist. GABA is an inhibitory neurotransmitter that plays a key role in regulating anxiety and stress levels. By activating GABA receptors, 1-(4-fluorobenzyl)-N-phenyl-4-piperidinecarboxamide may help to reduce anxiety and promote relaxation. Additionally, 1-(4-fluorobenzyl)-N-phenyl-4-piperidinecarboxamide has been shown to increase dopamine levels in the brain, which may contribute to its cognitive enhancing effects.
Biochemical and physiological effects:
In addition to its anxiolytic and cognitive enhancing effects, 1-(4-fluorobenzyl)-N-phenyl-4-piperidinecarboxamide has been shown to have a number of other biochemical and physiological effects. One study found that 1-(4-fluorobenzyl)-N-phenyl-4-piperidinecarboxamide increased the activity of antioxidant enzymes in the liver, suggesting that it may have potential as a protective agent against oxidative stress. Another study found that 1-(4-fluorobenzyl)-N-phenyl-4-piperidinecarboxamide increased the expression of genes involved in mitochondrial function, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-fluorobenzyl)-N-phenyl-4-piperidinecarboxamide in lab experiments is its high potency and selectivity compared to phenibut. This makes it a useful tool for studying the effects of GABA agonists on anxiety and cognition. However, one limitation of using 1-(4-fluorobenzyl)-N-phenyl-4-piperidinecarboxamide is the lack of information on its potential side effects and toxicity. Further research is needed to fully understand the safety profile of this compound.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-fluorobenzyl)-N-phenyl-4-piperidinecarboxamide. One area of interest is its potential as a treatment for anxiety and other psychiatric disorders. Another area of interest is its potential as a cognitive enhancer, particularly in the context of age-related cognitive decline. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(4-fluorobenzyl)-N-phenyl-4-piperidinecarboxamide, as well as its potential side effects and toxicity.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorobenzyl)-N-phenyl-4-piperidinecarboxamide has been the subject of several scientific studies, with a focus on its potential as a cognitive enhancer and anxiolytic agent. One study found that 1-(4-fluorobenzyl)-N-phenyl-4-piperidinecarboxamide was effective in reducing anxiety in rats, and had a greater anxiolytic effect than phenibut. Another study found that 1-(4-fluorobenzyl)-N-phenyl-4-piperidinecarboxamide improved memory retention in mice, suggesting that it may have potential as a cognitive enhancer.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-phenylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c20-17-8-6-15(7-9-17)14-22-12-10-16(11-13-22)19(23)21-18-4-2-1-3-5-18/h1-9,16H,10-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXCBEZNSUAWRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4434598.png)

![4-[(allylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B4434605.png)
![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B4434609.png)
![3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4434610.png)
![N-(3-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4434632.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4434640.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide](/img/structure/B4434645.png)

![2-(1-(3-phenylpropyl)-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4434659.png)
![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide](/img/structure/B4434665.png)
![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N,N-diisopropylacetamide](/img/structure/B4434670.png)
![tert-butyl 3-[(cyclopropylamino)carbonyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4434695.png)
![4-[3-(4-methylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4434703.png)